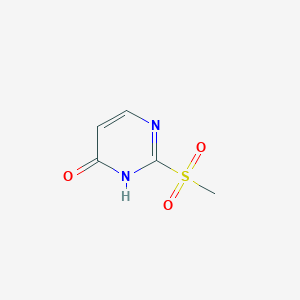

2-Methylsulfonylpyrimidin-4-ol

Beschreibung

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Organic Synthesis

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in a vast number of biologically active compounds. gsconlinepress.comnumberanalytics.com Its significance is deeply rooted in nature, as it forms the core of the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA. ontosight.aiignited.inscispace.com This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry and a focal point of extensive research. gsconlinepress.comgsconlinepress.com

The synthetic utility of pyrimidines is vast. They serve as a platform for the construction of a diverse range of molecules with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. gsconlinepress.comscispace.comnih.gov The presence of the nitrogen atoms makes the pyrimidine ring electron-deficient, influencing its reactivity and providing sites for modification. This allows chemists to systematically alter the structure to optimize biological activity and pharmacokinetic properties. The ability to readily functionalize the pyrimidine ring has led to its incorporation into numerous FDA-approved drugs and continues to drive the discovery of new therapeutic agents. nih.gov Beyond medicine, pyrimidine derivatives have also found applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs). researchgate.net

Strategic Role of the Sulfonyl Moiety in Heterocyclic Chemistry

The sulfonyl group (-SO₂-) is a powerful functional group in organic chemistry, characterized by a sulfur atom double-bonded to two oxygen atoms. fiveable.mewikipedia.org When attached to an aromatic or heterocyclic ring, the sulfonyl group acts as a strong electron-withdrawing group. fiveable.meresearchgate.net This property has profound effects on the reactivity of the ring system to which it is attached.

In the context of heterocyclic chemistry, the sulfonyl group plays several strategic roles:

Activation towards Nucleophilic Aromatic Substitution (SNAr): The primary role of the sulfonyl group on an electron-deficient ring like pyrimidine is to further decrease the electron density of the ring, making it highly susceptible to attack by nucleophiles. masterorganicchemistry.com This activation is crucial for facilitating SNAr reactions, a key method for forming carbon-heteroatom and carbon-carbon bonds on aromatic systems. wikipedia.org

Excellent Leaving Group: The sulfonyl group, particularly a methylsulfonyl (mesyl) group, is an excellent leaving group in SNAr reactions. rsc.orgrsc.org The stability of the resulting sulfinate anion makes the displacement of the sulfonyl group by a wide range of nucleophiles a thermodynamically favorable process. This reactivity allows for the introduction of diverse functionalities at the position previously occupied by the sulfonyl group.

Modulation of Physicochemical Properties: The inclusion of a sulfonyl group can significantly alter a molecule's physical and chemical properties, such as its solubility and crystal packing, which can be important for drug development. fiveable.me

The combination of strong electron-withdrawing character and excellent leaving group ability makes the sulfonyl moiety a versatile tool for the synthetic chemist, enabling the construction of complex heterocyclic molecules that would be otherwise difficult to access. ontosight.aimagtech.com.cn

| Feature | Pyrimidine Ring | Sulfonyl Group (-SO₂-) |

|---|---|---|

| Nature | Electron-deficient aromatic heterocycle | Strongly electron-withdrawing functional group |

| Primary Role in Synthesis | Core scaffold for building complex molecules | Activates the ring for nucleophilic attack |

| Key Reaction Type | Undergoes nucleophilic aromatic substitution (SNAr) | Acts as an excellent leaving group in SNAr reactions |

| Significance | Core of many biologically active compounds (e.g., nucleobases) | Enables the introduction of diverse functional groups |

Overview of 2-Methylsulfonylpyrimidin-4-ol as a Versatile Synthetic Intermediate

2-Methylsulfonylpyrimidin-4-ol integrates the key features of both the pyrimidine core and the sulfonyl activating group, creating a highly useful synthetic intermediate. The structure features a pyrimidine ring substituted with a hydroxyl group at the 4-position and a methylsulfonyl group at the 2-position. The hydroxyl group typically exists in its tautomeric keto form, pyrimidin-4(3H)-one.

The synthetic versatility of this compound stems directly from the reactivity imparted by the methylsulfonyl group. The pyrimidine ring is already electron-deficient, and the presence of the powerful electron-withdrawing sulfonyl group at the C2 position makes this carbon atom exceptionally electrophilic. nih.gov This renders it highly susceptible to nucleophilic attack, making the methylsulfonyl group readily displaceable by a variety of nucleophiles.

This reactivity profile allows 2-Methylsulfonylpyrimidin-4-ol to serve as a key precursor for the synthesis of a wide array of 2-substituted-pyrimidin-4-ol derivatives. By treating 2-Methylsulfonylpyrimidin-4-ol with different nucleophiles (such as amines, thiols, or alkoxides), the methylsulfonyl group can be selectively replaced, providing a straightforward and efficient route to libraries of new pyrimidine compounds. researchgate.net This strategy is a cornerstone of combinatorial chemistry and is frequently employed in the search for new drug candidates. The ability to introduce a wide range of substituents at the 2-position, while retaining the pyrimidin-4-ol core, allows for systematic structure-activity relationship (SAR) studies. nih.gov

| Position on Pyrimidine Ring | Substituent | Reactivity | Synthetic Outcome |

|---|---|---|---|

| C2 | -SO₂CH₃ (Methylsulfonyl) | Highly electrophilic; excellent leaving group | Displacement by various nucleophiles (amines, thiols, etc.) to form 2-substituted pyrimidines |

| C4 | -OH (hydroxyl/oxo) | Can influence overall electronic properties and solubility | Typically remains intact during SNAr at C2, providing a constant structural feature for SAR studies |

Scope and Objectives of Academic Research in 2-Methylsulfonylpyrimidin-4-ol Chemistry

Academic research centered on 2-Methylsulfonylpyrimidin-4-ol and related sulfonylated pyrimidines is driven by the need for efficient and selective synthetic methods in organic and medicinal chemistry. The primary objectives of this research can be summarized as follows:

Development of Novel Synthetic Methodologies: A significant focus is on exploring the full scope of the SNAr reactions involving 2-Methylsulfonylpyrimidin-4-ol. This includes investigating its reactivity with a broad range of nucleophiles under various reaction conditions to optimize yields and selectivity. Research also extends to developing one-pot procedures that use this intermediate to rapidly construct complex molecular architectures.

Mechanistic Studies: Understanding the precise mechanism of the nucleophilic substitution on the 2-sulfonylpyrimidine core is a key academic pursuit. Recent studies have begun to challenge the long-held assumption of a stepwise addition-elimination mechanism for all SNAr reactions, with evidence suggesting that some may proceed through a concerted pathway. nih.gov Detailed kinetic and computational studies on substrates like 2-Methylsulfonylpyrimidin-4-ol contribute to this fundamental understanding of chemical reactivity.

Application in Medicinal Chemistry: A major driver of research is the application of 2-Methylsulfonylpyrimidin-4-ol as a building block for the synthesis of biologically active molecules. By creating libraries of novel 2-substituted pyrimidin-4-ols, researchers can screen for compounds with potential therapeutic applications, such as enzyme inhibitors or receptor modulators. nih.gov

Exploration of Regioselectivity: In more complex pyrimidine systems with multiple potential reaction sites, a key objective is to understand and control the regioselectivity of nucleophilic attack. For instance, in related compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the reaction conditions can be tuned to favor substitution at either the C4/C6 positions or the C2 position, highlighting the nuanced reactivity that researchers aim to harness. researchgate.net

In essence, academic research on 2-Methylsulfonylpyrimidin-4-ol chemistry aims to expand the synthetic toolbox available to chemists, provide deeper mechanistic insights, and ultimately facilitate the discovery of new functional molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfonyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c1-11(9,10)5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFZHQZVPIMRAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylsulfonylpyrimidin 4 Ol and Its Analogues

Diverse Synthetic Routes to the Pyrimidine (B1678525) Core

The formation of the central pyrimidine ring is a critical step in the synthesis of 2-methylsulfonylpyrimidin-4-ol and its analogues. Several established and modern synthetic methods are employed to construct this heterocyclic system, each offering distinct advantages in terms of substrate scope and reaction conditions.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. nih.govbu.edu.eg This approach is widely utilized for its efficiency in forming the pyrimidine ring in a single step.

A common strategy involves the condensation of malonic acid derivatives with S-methylisothiouronium sulfate. researchgate.net For instance, the reaction of diethyl malonate with amidines is a classical method for constructing the pyrimidine scaffold. nih.gov The reaction conditions, such as temperature and the choice of a basic catalyst, can be adjusted to accommodate various substrates. nih.gov Variations of this method, such as using substituted malonates, allow for the introduction of different functional groups onto the pyrimidine ring. nih.govmdpi.com For example, the condensation of diethyl propargyl malonate with acetamidine (B91507) hydrochloride is a key step in the synthesis of furo[2,3-d]pyrimidines, which are precursors to more complex analogues. nih.gov

Multicomponent reactions (MCRs) also offer an efficient route to highly substituted pyrimidines through a cyclocondensation pathway. derpharmachemica.comderpharmachemica.com These reactions combine three or more starting materials in a single pot to form the desired heterocyclic product, often with high atom economy. derpharmachemica.comderpharmachemica.com

| Starting Material 1 | Starting Material 2 | Product Type | Reference(s) |

| Malonic Acid Derivative | S-Methylisothiouronium Sulfate | 2-Thiouracil derivative | researchgate.net |

| Diethyl Malonate | Amidine | Pyrimidine-4,6-dione | nih.gov |

| Diethyl Propargyl Malonate | Acetamidine Hydrochloride | Substituted Pyrimidine | nih.gov |

| 6-Aminouracil | α,β-Unsaturated Carbonyl | Pyrido[2,3-d]pyrimidine | tandfonline.com |

Fragment Condensation Strategies

Fragment condensation strategies provide an alternative and versatile approach to pyrimidine synthesis. nih.gov These methods involve the stepwise or convergent assembly of the pyrimidine ring from smaller, pre-functionalized fragments. This approach allows for greater control over the substitution pattern of the final product.

One such strategy involves the reaction of a C-C-C fragment with an N-C-N fragment. bu.edu.eg A practical example is the development of a straightforward synthesis of triarylated pyrimidine derivatives from a secondary propargyl alcohol and an amidine under mild basic conditions. rsc.org The reaction is thought to proceed through the base-mediated isomerization of the propargyl alcohol to a chalcone, which then undergoes condensation with the amidine. rsc.org

| Fragment 1 | Fragment 2 | Conditions | Product Type | Reference(s) |

| Secondary Propargyl Alcohol | Amidine | Mild base (e.g., DBU) | Triarylated Pyrimidine | rsc.org |

| C-C-C (e.g., chalcone) | N-C-N (e.g., guanidine) | Basic | Substituted Pyrimidine | bu.edu.eg |

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Construction

In recent years, transition metal-catalyzed reactions have emerged as a powerful tool for the synthesis of pyrimidines and other heterocyclic compounds. scholarvox.comnih.govresearchgate.netnih.gov These methods often offer high efficiency, selectivity, and functional group tolerance. nih.gov Catalysts based on metals like iridium and iron have been successfully employed in the construction of the pyrimidine ring. nih.govacs.org

For example, an iridium-catalyzed multicomponent synthesis allows for the regioselective formation of highly substituted pyrimidines from amidines and up to three different alcohols. acs.org This process involves a sequence of condensation and dehydrogenation steps. acs.org Iron catalysis has also been utilized for the synthesis of highly substituted pyrimidines from α,β-unsaturated ketones and amidines, where two C-N bonds are formed simultaneously. nih.gov

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Reference(s) |

| Iridium Pincer Complex | Amidine | Alcohols | Alkyl/Aryl Substituted Pyrimidine | acs.org |

| Iron Catalyst | α,β-Unsaturated Ketone | Amidine | Highly Substituted Pyrimidine | nih.gov |

Introduction of the Methylsulfonyl Moiety

Once the pyrimidine core is constructed, the next critical step is the introduction of the methylsulfonyl group at the 2-position. This is typically achieved through one of two primary methods: the oxidation of a thioether precursor or nucleophilic substitution with a sulfur-containing reagent.

Oxidation of Thioether Precursors to Sulfones

A common and efficient method for introducing the methylsulfonyl group is the oxidation of a corresponding 2-methylthiopyrimidine precursor. researchgate.netresearchgate.net This two-step process involves first installing a methylthio (-SCH3) group, which is then oxidized to the desired methylsulfonyl (-SO2CH3) group.

Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a widely used and environmentally friendly option. niscpr.res.ingoogle.com The reaction is often catalyzed by a metal species, such as sodium tungstate, to enhance efficiency. researchgate.net Other oxidizing systems, such as Oxone®, have also been successfully used. researchgate.net The choice of oxidant and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. rsc.orgacsgcipr.orgjchemrev.comresearchgate.net For instance, a method using hydrogen peroxide and a metal catalyst in a ketone solvent has been shown to oxidize thioethers to sulfones without affecting other sensitive functional groups. google.com

| Thioether Precursor | Oxidizing Agent | Catalyst | Product | Reference(s) |

| 4,6-Dimethyl-2-methylthiopyrimidine | Hydrogen Peroxide | Sodium Tungstate | 4,6-Dimethyl-2-methylsulfonylpyrimidine | researchgate.net |

| 4,6-Dimethoxy-2-methylthiopyrimidine | Hydrogen Peroxide | Sodium Tungstate Dihydrate | 4,6-Dimethoxy-2-methylsulfonylpyrimidine | researchgate.net |

| 3-Aryl-2-arylamino-5-cyano-6-methylthiopyrimidin-4-one | Hydrogen Peroxide | - | 3-Aryl-2-arylamino-5-cyano-6-methylsulfonylpyrimidin-4-one | niscpr.res.in |

Nucleophilic Substitution with Sulfur-Containing Reagents

An alternative strategy for introducing the sulfonyl group involves nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group at the 2-position, such as a halogen. researchgate.netwuxiapptec.comnih.gov In this approach, a sulfur-containing nucleophile, such as a sulfinate salt, displaces the leaving group to form the sulfone directly.

The reactivity of the pyrimidine ring towards nucleophilic attack is a key factor in the success of this method. Electron-withdrawing groups on the pyrimidine ring can enhance its reactivity. wuxiapptec.com The choice of solvent and base is also crucial for promoting the substitution reaction. For instance, the displacement of a chloride group by deprotonated anilines and their carbonyl derivatives can be used to form C-N bonds, while sterically unbiased primary aliphatic amines can selectively displace a sulfone group. researchgate.net Recent advancements have also explored electrochemical methods for the sulfonylation of heteroaromatics using nucleophilic sulfinates. researchgate.netnih.gov

| Pyrimidine Substrate | Nucleophile | Conditions | Product | Reference(s) |

| 2-Chloropyrimidine derivative | Sodium methylsulfinate | Base, Solvent | 2-Methylsulfonylpyrimidine derivative | nih.govacs.org |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines/Aliphatic amines | Weak base | Selectively substituted pyrimidine | researchgate.net |

Synthesis of Key Precursors and Building Blocks

The synthesis of 2-Methylsulfonylpyrimidin-4-ol fundamentally relies on the availability of its precursor, 2-(Methylsulfanyl)pyrimidin-4-ol. A common route to this precursor involves the S-methylation of 6-methylthiouracil, followed by hydrazinolysis. researchgate.net Another approach starts with the preparation of 6-methyl-2-methylsulfanylpyrimidin-4-ol. vulcanchem.com

The core pyrimidine structure can be synthesized through various methods. One such method is the cyclocondensation of ethyl acetoacetate (B1235776) (6-methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with aromatic aldehydes. researchgate.net The synthesis of 1-[2-(Methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile, an analogue, typically involves the cycloaddition of 2-(2-(methylsulfanyl)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine (B3007771) dihydrochloride, followed by N-methylation.

The crucial transformation to the target compound involves the oxidation of the methylsulfanyl group in 2-(Methylsulfanyl)pyrimidin-4-ol to a methylsulfonyl group. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net For instance, the oxidation of 4-chloro-2-(methylthio)pyrimidine derivatives to 4-chloro-2-(methylsulfonyl)pyrimidine (B1631253) derivatives is effectively carried out using m-CPBA in dichloromethane (B109758) at room temperature. researchgate.net

A variety of substituted 2-sulfonylpyrimidine derivatives can be generated through a versatile SNAr/oxidation route. acs.org This allows for the introduction of diverse functionalities onto the pyrimidine ring, expanding the chemical space for this class of compounds.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield of the desired product and ensuring high selectivity. Key factors that influence the outcome of the synthesis include temperature, concentration of reactants, pressure, and the choice of solvent.

For pyrimidine synthesis, microwave-assisted protocols have been shown to provide excellent yields with high purity in significantly reduced reaction times, often between 10 to 15 minutes. researchgate.net The selection of the reaction medium is also critical. While solvents like PEG and ethyl-L-lactate have been investigated under microwave conditions, they sometimes result in moderate yields and incomplete reactions. researchgate.net

The optimization process often involves a systematic approach, such as Design of Experiments (DoE), to understand the interplay of various factors. nih.gov This can involve fixing certain parameters like temperature and reaction time while optimizing the reaction media and catalyst. nih.gov Subsequently, other factors like catalyst loading can be fine-tuned to achieve the highest possible yield. nih.gov For instance, in some multi-step reactions, it has been found that higher temperatures and longer residence times can lead to higher yields, although this may also increase the formation of impurities. nih.gov

The following table provides a hypothetical example of how reaction conditions can be optimized for the oxidation of a 2-(methylthio)pyrimidine (B2922345) derivative.

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂O₂ | Acetic Acid | 25 | 12 | 75 |

| 2 | m-CPBA | CH₂Cl₂ | 0 to 25 | 4 | 92 |

| 3 | Oxone® | CH₃CN/H₂O | 25 | 6 | 88 |

| 4 | KMnO₄ | Acetone/H₂O | 0 | 2 | 65 (with byproducts) |

This table is illustrative and based on general principles of oxidation reactions.

Green Chemistry Principles and Sustainable Synthesis Approaches

Traditional methods for synthesizing pyrimidines often utilize hazardous solvents and toxic reagents. rasayanjournal.co.in In recent years, there has been a significant shift towards the adoption of green chemistry principles to develop more environmentally benign and sustainable synthetic routes. rasayanjournal.co.innih.gov

Key green chemistry strategies applicable to the synthesis of pyrimidine derivatives include:

Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and purer products. rasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis: Sonication can be an effective method for promoting reactions, sometimes at room temperature, leading to excellent yields in short durations. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, for instance, through mechanical grinding or ball milling, minimizes waste and environmental impact. researchgate.netnih.gov

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a core principle of green chemistry. rasayanjournal.co.injmaterenvironsci.com Aqueous media, sometimes in combination with catalysts like tetrabutylammonium (B224687) bromide (TBAB) or 1,4-diazabicyclo[2.2.2]octane (DABCO), have been successfully employed for the synthesis of pyrimidine analogues. jmaterenvironsci.com

Catalysis: The use of catalysts, including organocatalysts and reusable catalysts, can enhance reaction efficiency and reduce waste. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form the product, are inherently more atom-economical and efficient. rasayanjournal.co.injmaterenvironsci.com

The application of these green methodologies not only reduces the environmental footprint of chemical synthesis but also often results in financial benefits through reduced waste, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in The development of enzymatic processes for related syntheses also demonstrates high potential for industrial applications based on green chemistry metrics like the E-factor and mass intensity. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Methylsulfonylpyrimidin 4 Ol

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) at the C2 position of the pyrimidine (B1678525) ring is a strong electron-withdrawing group. This characteristic significantly influences the reactivity of the pyrimidine ring, making the C2 carbon atom highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at the Sulfonyl-Bearing Carbon

The primary mode of reactivity for the methylsulfonyl group in 2-sulfonylpyrimidines is nucleophilic aromatic substitution (SNAr). nih.gov In this reaction, a nucleophile attacks the electron-deficient C2 carbon of the pyrimidine ring, leading to the displacement of the methylsulfonyl group. nih.govlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in This intermediate is stabilized by the delocalization of the negative charge over the pyrimidine ring and the electron-withdrawing sulfonyl group. govtpgcdatia.ac.inyoutube.com

The general mechanism can be depicted as follows:

Addition of the nucleophile: The nucleophile attacks the C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate (Meisenheimer complex).

Elimination of the leaving group: The aromaticity is restored by the departure of the methylsulfinate anion (-SO₂CH₃), a good leaving group, resulting in the substituted pyrimidine product.

Studies have shown that various nucleophiles, including amines, thiols, and alkoxides, can effectively displace the methylsulfonyl group in pyrimidine systems. researchgate.net For instance, the reaction of 2-sulfonylpyrimidines with thiols, such as cysteine, proceeds rapidly at neutral pH to form stable S-heteroarylated adducts. nih.govresearchgate.net This reactivity has been harnessed for applications in bioconjugation and the development of covalent inhibitors. nih.govnih.gov

Role of the Sulfonyl Group as a Leaving Group in Pyrimidine Systems

The methylsulfonyl group is an excellent leaving group in SNAr reactions involving pyrimidine systems. nih.govacs.orgrsc.org Its effectiveness stems from the stability of the departing methylsulfinate anion, which is resonance-stabilized. The strong electron-withdrawing nature of the sulfonyl group also activates the pyrimidine ring towards nucleophilic attack, making the substitution reaction more favorable. nih.gov

In comparative studies, the sulfonyl group has demonstrated superior reactivity as a leaving group compared to other common leaving groups like halogens (e.g., chloro) and methylthio groups in the pyrimidine series. nih.govacs.org For example, under conditions where 2-chloro and 2-methylthio pyrimidines were unreactive, their 2-sulfonyl counterparts readily underwent nucleophilic substitution. nih.govacs.org This highlights the privileged role of the sulfonyl group in facilitating SNAr reactions on the pyrimidine core. The use of the methylsulfonyl group as a leaving group has been successfully applied in the synthesis of hyperbranched poly(arylene pyrimidine ether)s. rsc.orgrsc.org

Influence of Substituents on Sulfonyl Group Reactivity

A systematic study on the structure-reactivity relationships of 2-sulfonylpyrimidines revealed that:

Substituents at the 5-position have the most significant impact on reactivity. Strong electron-withdrawing groups like nitro (-NO₂) and carboxyl (-COOMe) can increase the reaction rate by several orders of magnitude. nih.govacs.org In contrast, strong electron-donating groups like amino (-NH₂) and methoxy (B1213986) (-OMe) can completely deactivate the system towards nucleophilic attack. nih.govacs.org

Substituents at the 4-position also modulate reactivity, with EWGs leading to faster reactions, although the effect is generally less pronounced than at the 5-position. nih.gov

This predictable modulation of reactivity allows for the fine-tuning of 2-sulfonylpyrimidine derivatives for specific applications where controlled reaction kinetics are crucial. nih.govresearchgate.net

| Substituent Position | Substituent Type | Effect on Reactivity | Example Group | Reference |

|---|---|---|---|---|

| 5-position | Strong Electron-Withdrawing | Drastic increase | -NO₂, -COOMe | nih.govacs.org |

| 5-position | Strong Electron-Donating | Complete deactivation | -NH₂, -OMe | nih.govacs.org |

| 4-position | Electron-Withdrawing | Moderate increase | -CF₃ | nih.gov |

Transformations of the Pyrimidin-4-ol Moiety

The pyrimidin-4-ol portion of the molecule also offers avenues for chemical modification, although it is generally less reactive towards nucleophilic substitution than the C2 position bearing the methylsulfonyl group. The presence of the hydroxyl group and the pyrimidine ring system allows for various functionalization reactions.

Functionalization at the Hydroxyl Position (e.g., Etherification, Esterification)

The hydroxyl group at the C4 position of the pyrimidin-4-ol moiety can undergo typical reactions of a hydroxyl group, such as etherification and esterification. These reactions allow for the introduction of a wide range of functional groups, which can modulate the physicochemical properties and biological activity of the parent molecule.

For example, the synthesis of O-arylsulfonyl derivatives of 2,6-diaminopyrimidin-4-ol has been reported, demonstrating the feasibility of functionalizing the hydroxyl group. researchgate.net Similarly, the synthesis of pyrimidinyloxyphenoxypropionate derivatives involves the formation of an ether linkage at the 4-position of the pyrimidine ring. researchgate.net These transformations are typically carried out under standard conditions for ether or ester synthesis, often involving a base to deprotonate the hydroxyl group, followed by reaction with an appropriate electrophile.

Electrophilic and Nucleophilic Reactions on the Pyrimidine Ring System

The pyrimidine ring itself is an electron-deficient heterocycle, which makes it generally resistant to electrophilic attack. bhu.ac.inuoanbar.edu.iq However, the presence of activating groups, such as the hydroxyl group in the pyrimidin-4-ol form (or the corresponding pyrimidone tautomer), can facilitate electrophilic substitution at certain positions. bhu.ac.in For instance, nitration of 2-pyrimidone can occur, demonstrating that the ring can be susceptible to electrophiles under specific conditions. bhu.ac.in

Regioselectivity in Ring Functionalization

The functionalization of the 2-Methylsulfonylpyrimidin-4-ol ring is a regioselective process, influenced by the nature of the attacking reagent and the reaction conditions. The methylsulfonyl group at the C2 position is a strong leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr).

In related polysubstituted pyrimidines, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the regioselectivity of nucleophilic attack has been systematically studied. With these compounds, sterically and electronically unbiased primary aliphatic amines, as well as deprotonated anilines and their carbonyl derivatives, have been shown to selectively displace the sulfone group. researchgate.net Conversely, in the presence of weak bases, anilines and secondary aliphatic amines tend to selectively displace a chloride at the C4 position. researchgate.net

For 2-Methylsulfonylpyrimidin-4-ol, the 4-ol group can exist in tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one. This opens up the possibility of O-alkylation or N-alkylation. Studies on similar pyrimidinone systems have demonstrated that regioselective O-alkylation can be achieved. For instance, the use of cesium carbonate in DMF has been shown to favor the formation of the O-regioisomer in high yields for 4,6-diphenylpyrimidin-2(1H)-ones. nih.gov This suggests that under specific basic conditions, the hydroxyl group of 2-Methylsulfonylpyrimidin-4-ol could be selectively functionalized. nih.gov

The regioselectivity can also be understood through computational approaches. Quantum mechanics-based workflows can predict the most likely sites for C-H activation or other functionalizations by calculating the activation barriers for different reaction pathways. beilstein-journals.org

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving 2-Methylsulfonylpyrimidin-4-ol is critical for optimizing reaction conditions and designing new synthetic strategies.

Kinetic Studies of Key Transformations

Kinetic studies on analogous 2-sulfonylpyrimidines provide significant insight into the reactivity of 2-Methylsulfonylpyrimidin-4-ol. The reaction of 2-sulfonylpyrimidines with thiol-containing nucleophiles, such as N-acetylcysteine methylester (NACME) and L-glutathione (GSH), has been shown to proceed via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. nih.gov

The reaction rates are highly dependent on the substituents on the pyrimidine ring. Electron-withdrawing groups enhance the electrophilicity of the pyrimidine ring and accelerate the reaction, while electron-donating groups have the opposite effect. nih.gov For a reference 2-methylsulfonylpyrimidine, the second-order rate constant for the reaction with NACME at pH 7.0 was determined to be approximately 4.5 x 10-2 M-1s-1. nih.gov The presence of the 4-ol group on 2-Methylsulfonylpyrimidin-4-ol, particularly in its deprotonated form at physiological pH, would be expected to decrease the rate of nucleophilic attack at the C2 position due to its electron-donating character.

The following table summarizes kinetic data for the reaction of a reference 2-methylsulfonylpyrimidine with different nucleophiles.

| Nucleophile | pH | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |

| N-acetylcysteine methylester (NACME) | 7.0 | 4.5 x 10⁻² |

| L-glutathione (GSH) | 7.0 | 1.6 x 10⁻² |

This data is for a reference 2-methylsulfonylpyrimidine and serves as a baseline for understanding the reactivity of the core structure.

Identification of Reaction Intermediates

The SNAr reaction of 2-sulfonylpyrimidines with nucleophiles is proposed to proceed through a two-step mechanism involving a stabilized intermediate. nih.gov Density Functional Theory (DFT) calculations support the formation of a Meisenheimer-Jackson complex as a key intermediate. nih.gov This complex is formed by the addition of the nucleophile to the electron-deficient pyrimidine ring. The formation of this intermediate is typically the rate-determining step of the reaction. nih.gov

Derivatization Strategies for Structural Diversification

The versatile reactivity of the 2-methylsulfonylpyrimidine scaffold allows for a wide range of derivatization strategies to access structurally diverse molecules.

Accessing Complex Molecular Architectures

The 2-methylsulfonylpyrimidine moiety serves as a valuable building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and bioconjugation. The ability of the methylsulfonyl group to be displaced by nucleophiles makes it an effective linker for attaching the pyrimidine core to other molecules.

One significant application is in protein arylation, where 2-sulfonylpyrimidines act as covalent warheads for the chemoselective and metal-free S-arylation of cysteine residues in proteins. nih.gov This strategy has been used to create stable bioconjugates with finely tuned reactivity, covering over nine orders of magnitude by modifying the substituents on the pyrimidine ring. nih.gov This allows for the site-specific labeling of proteins for various applications, including biochemical probes and therapeutic macromolecules. nih.gov

Furthermore, the 2-methylsulfonylpyrimidine scaffold is a key component in the synthesis of various kinase inhibitors. The pyrimidine core can be functionalized at different positions to create compounds that bind to the ATP-binding site of kinases, thereby inhibiting their activity. These complex molecules often feature substitutions at the C2, C4, and C5 positions of the pyrimidine ring, achieved through a series of nucleophilic substitution and coupling reactions. The synthesis of complex molecules such as tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-yl]-(3R,5S)-isopropylidene-(E)-6-heptenoate further illustrates the utility of this scaffold in constructing intricate molecular designs. qiaosun.net

Advanced Spectroscopic and Structural Elucidation of 2 Methylsulfonylpyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable tools for the initial structural assessment of organic molecules. These techniques provide critical data on the number and types of protons and carbons, respectively, as well as their immediate electronic surroundings.

In the ¹H NMR spectrum of 2-Methylsulfonylpyrimidin-4-ol, distinct signals corresponding to the different types of protons in the molecule are expected. The chemical shifts (δ) of these signals are influenced by the electron density around the protons. For instance, aromatic protons on the pyrimidine (B1678525) ring would typically appear at lower fields (higher ppm values) compared to the protons of the methyl group in the sulfonyl moiety, which would be found at a higher field (lower ppm). The integration of the peak areas provides a ratio of the number of protons contributing to each signal.

Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the carbon atom in the C=O group of the pyrimidinol ring is expected to resonate at a significantly downfield position. The carbon atoms of the pyrimidine ring will also have characteristic chemical shifts, as will the methyl carbon of the sulfonyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylsulfonylpyrimidin-4-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | ~8.0-8.5 | - |

| Pyrimidine-H | ~6.5-7.0 | - |

| SO₂-CH₃ | ~3.0-3.5 | ~40-45 |

| Pyrimidine-C=O | - | ~160-165 |

| Pyrimidine-C-SO₂ | - | ~155-160 |

| Pyrimidine-C | - | ~140-145 |

| Pyrimidine-C | - | ~110-115 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu In 2-Methylsulfonylpyrimidin-4-ol, COSY would show correlations between the adjacent protons on the pyrimidine ring, helping to establish their connectivity. princeton.edue-bookshelf.deemerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). emerypharma.comcolumbia.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. emerypharma.comcolumbia.edu For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. researchgate.netcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. emerypharma.comcolumbia.edu For instance, HMBC could show correlations from the methyl protons to the carbon atom of the pyrimidine ring to which the sulfonyl group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding connectivity. princeton.edu This is crucial for determining the stereochemistry and conformation of the molecule in solution. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). princeton.edu

Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive solution-state structure of 2-Methylsulfonylpyrimidin-4-ol.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

For 2-Methylsulfonylpyrimidin-4-ol, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The high-resolution mass spectrum would provide the elemental composition with high accuracy.

Electron ionization (EI) is a common ionization method that can cause the molecular ion to fragment in a predictable manner. The resulting fragment ions provide valuable structural information. libretexts.orglibguides.com The presence of the sulfonyl group and the pyrimidine ring will lead to characteristic fragmentation pathways. libretexts.org For example, cleavage of the C-S bond could result in the loss of the methylsulfonyl radical (•SO₂CH₃) or the formation of a pyrimidinol cation. The fragmentation pattern can be analyzed to piece together the different components of the molecule, confirming the connectivity established by NMR. youtube.com

Interactive Data Table: Expected Mass Spectrometry Fragments for 2-Methylsulfonylpyrimidin-4-ol

| Fragment | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 174.02 |

| [M - CH₃]⁺ | Loss of a methyl radical | 159.00 |

| [M - SO₂]⁺ | Loss of sulfur dioxide | 110.04 |

| [C₄H₃N₂O]⁺ | Pyrimidinol fragment | 95.03 |

Note: The m/z values are calculated based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. savemyexams.com The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of specific functional groups. libretexts.orgsavemyexams.com

The IR spectrum of 2-Methylsulfonylpyrimidin-4-ol is expected to show characteristic absorption bands for the various functional groups present:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group. savemyexams.comsavemyexams.com

C=O stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ would be characteristic of the carbonyl group in the pyrimidinol ring. libretexts.org

S=O stretch: The sulfonyl group would exhibit strong, characteristic asymmetric and symmetric stretching vibrations in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C=N and C=C stretches: The pyrimidine ring will show characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org

C-H stretch: Absorptions around 3000-3100 cm⁻¹ (aromatic C-H) and 2850-3000 cm⁻¹ (aliphatic C-H from the methyl group) would be present. libretexts.org

Raman spectroscopy would provide complementary information, particularly for non-polar bonds that are weak or absent in the IR spectrum. The combination of IR and Raman data allows for a comprehensive identification of the functional groups and a deeper understanding of the vibrational structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule. msu.edu

The pyrimidine ring in 2-Methylsulfonylpyrimidin-4-ol contains a conjugated system of double bonds. This conjugation is expected to give rise to characteristic π → π* transitions in the UV region. The presence of the carbonyl group and the sulfonyl group can also influence the electronic transitions and the position of the λ_max. The UV-Vis spectrum can be used to confirm the presence of the conjugated pyrimidine system and to study the effects of the substituents on its electronic properties.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide a wealth of structural information in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. libretexts.orgwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

For 2-Methylsulfonylpyrimidin-4-ol, a successful X-ray crystallographic analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined with high precision, confirming the covalent structure. wikipedia.org

Intermolecular interactions: The packing of the molecules in the crystal is determined by intermolecular forces such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking interactions between the pyrimidine rings. nih.gov Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

The crystal structure would provide an unambiguous and highly detailed picture of 2-Methylsulfonylpyrimidin-4-ol, serving as the ultimate validation of the structural features deduced from spectroscopic data. biust.ac.bw

Analysis of Intermolecular Interactions and Crystal Packing

No published X-ray crystallographic data for 2-Methylsulfonylpyrimidin-4-ol could be located. Therefore, a detailed analysis of its crystal packing, including specific intermolecular interactions such as hydrogen bonds, π–π stacking, and other non-covalent forces, cannot be provided. Information regarding unit cell parameters, space group, and specific bond distances or angles is not available.

Study of Tautomeric Forms in the Solid State

The potential for tautomerism in 2-Methylsulfonylpyrimidin-4-ol exists, with the possibility of equilibrium between the -ol form (2-Methylsulfonylpyrimidin-4-ol) and the -one form (2-Methylsulfonylpyrimidin-4(3H)-one). However, no solid-state spectroscopic (e.g., solid-state NMR, IR) or diffraction studies confirming the predominant or co-existing tautomeric forms in the solid state have been reported. As such, a discussion based on experimental evidence of tautomerism for this specific compound is not possible.

Computational and Theoretical Chemistry Studies on 2 Methylsulfonylpyrimidin 4 Ol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 2-Methylsulfonylpyrimidin-4-ol, these calculations can predict its geometry, stability, and electronic features, which are key to its chemical behavior.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study pyrimidine (B1678525) derivatives. For the 2-sulfonylpyrimidine scaffold, DFT calculations are crucial for understanding the molecule's reactivity. The potent electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the pyrimidine ring.

DFT studies on related 2-sulfonylpyrimidines have shown that this group greatly enhances the electrophilicity of the pyrimidine ring, particularly at the C2, C4, and C6 positions. nih.gov This is reflected in the analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is typically localized on the pyrimidine ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. scirp.org

A critical aspect for 2-Methylsulfonylpyrimidin-4-ol is the potential for tautomerism between the pyrimidin-4-ol (enol-like) form and the pyrimidin-4(3H)-one (keto-like) form. DFT calculations are essential for determining the relative stability of these tautomers. Studies on analogous systems, like quinolin-4-ones and pyridones, have demonstrated that DFT methods can reliably predict which tautomer is more stable in the gas phase and in different solvents. scirp.orgnih.gov These calculations involve geometry optimization of each tautomer followed by computation of their electronic energies.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For 2-Methylsulfonylpyrimidin-4-ol, the MEP would likely show a strong positive potential around the pyrimidine ring carbons and the sulfur atom of the sulfonyl group, indicating sites prone to nucleophilic attack, while a negative potential would be expected around the oxygen and nitrogen atoms. nih.gov

Table 1: Representative Data from DFT Calculations on a Heterocyclic Tautomeric System This table is illustrative, based on typical data from DFT studies on similar molecules like quinolin-4-one derivatives. scirp.org

| Parameter | Keto Tautomer | Enol Tautomer |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +2.50 |

| HOMO Energy (eV) | -6.85 | -6.70 |

| LUMO Energy (eV) | -1.90 | -1.85 |

| HOMO-LUMO Gap (eV) | 4.95 | 4.85 |

Ab initio methods, which are based on first principles without reliance on empirical parameters, offer a higher level of theory for calculating electronic properties. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are often used to obtain more accurate energy predictions, especially when studying subtle effects like tautomeric equilibria. csic.esacs.org

For heterocyclic tautomers like the pyridone/hydroxypyridine system, ab initio calculations that include electron correlation (e.g., MP2) and zero-point vibrational energy corrections have shown excellent agreement with experimental gas-phase data. wayne.edu Such high-level calculations have been crucial in resolving discrepancies between experimental observations in different phases and less sophisticated theoretical models. wayne.edu In the case of 2-Methylsulfonylpyrimidin-4-ol, ab initio methods would be employed to provide a benchmark for the relative energies of the pyrimidinol and pyrimidinone tautomers, confirming the predictions made by DFT. acs.orgfigshare.comfigshare.com These methods provide a detailed understanding of the electronic structure, including the nature of chemical bonds and the distribution of electron density. csic.es

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting various types of spectra, including vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov These predictions can aid in the structural confirmation of synthesized compounds and in the assignment of experimental spectral signals. nih.gov

For pyrimidine and its derivatives, DFT calculations have been shown to accurately predict vibrational frequencies. researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. This computed spectrum can then be compared with experimental data to assign specific peaks to the corresponding vibrational modes (e.g., C=O stretching, N-H bending, S=O stretching). This process is invaluable for distinguishing between the different tautomeric forms of 2-Methylsulfonylpyrimidin-4-ol, as they would exhibit distinct vibrational signatures.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Theoretical predictions of chemical shifts for each tautomer can be compared against experimental NMR data to determine the dominant form in solution. acs.org The correlation between calculated and experimental spectra is often very high, making it a reliable method for structural elucidation. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts This table demonstrates the typical format and accuracy of comparing experimental data with computationally predicted values for a given molecule. nih.gov

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 160.5 | 161.2 | +0.7 |

| C4 | 165.1 | 164.8 | -0.3 |

| C5 | 108.3 | 108.9 | +0.6 |

Conformational Analysis and Energy Landscapes

The study of a molecule's different possible spatial arrangements (conformations) and their relative energies is crucial for understanding its properties and behavior. For 2-Methylsulfonylpyrimidin-4-ol, conformational analysis is dominated by two key factors: the rotation around the C-S bond of the methylsulfonyl group and, most importantly, the keto-enol tautomerism.

As previously mentioned, the compound can exist in at least two tautomeric forms: the pyrimidin-4-ol and the pyrimidin-4(3H)-one structures. Computational studies on analogous 2- and 4-pyridones provide a clear blueprint for how the energy landscape of this tautomerism would be investigated. nih.govwayne.edu Theoretical calculations can map the potential energy surface for the interconversion between the two forms, identifying the transition state structure for the intramolecular proton transfer. chemrxiv.org

The relative stability of the tautomers is highly sensitive to the environment. nih.gov In the gas phase, one tautomer might be preferred, while in a polar solvent, the equilibrium can shift significantly due to differential solvation of the more polar tautomer. Computational models can account for solvent effects, often using a Polarized Continuum Model (PCM), to predict these shifts. scirp.org The calculations would reveal the energy barrier for tautomerization, indicating how readily the two forms can interconvert at a given temperature. chemrxiv.org

Table 3: Example of Calculated Relative Energies for Pyridone Tautomers Based on data from ab initio studies on the 2-pyridone/2-hydroxypyridine system. wayne.edu

| Tautomer | Method | Relative Energy (kcal/mol) (Gas Phase) |

|---|---|---|

| 2-Hydroxypyridine (Lactim) | HF/6-31G* | 0.00 |

| 2-Pyridone (Lactam) | HF/6-31G* | -1.10 |

| 2-Hydroxypyridine (Lactim) | MP2/6-31G//HF/6-31G | 0.00 |

Reaction Pathway Modeling and Transition State Analysis

The 2-methylsulfonyl group is an excellent leaving group, making 2-Methylsulfonylpyrimidin-4-ol a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. Computational modeling is exceptionally well-suited to explore the mechanisms of these reactions.

Detailed DFT studies on the reaction of 2-sulfonylpyrimidines with nucleophiles (such as thiols) have elucidated the complete reaction pathway. acs.orgresearchgate.net The reaction proceeds via a two-step mechanism involving a stabilized intermediate known as a Meisenheimer complex. acs.org

Step 1: The nucleophile attacks the electrophilic C2 carbon of the pyrimidine ring, breaking the aromaticity and forming a tetrahedral Meisenheimer intermediate. This step involves surmounting the first energy barrier (TS1) and is typically the rate-determining step (RDS) of the reaction. acs.orgresearchgate.net

Step 2: The leaving group (methanesulfinate anion) is expelled, and the aromaticity of the pyrimidine ring is restored. This step has a much lower energy barrier (TS2).

Quantum chemical calculations can determine the geometries and energies of the reactants, transition states (TS1 and TS2), and the intermediate, providing a complete Gibbs free energy profile of the reaction. researchgate.net This profile allows for the calculation of activation energies, which can be correlated with experimentally observed reaction rates. researchgate.net Such studies have confirmed that 2-sulfonylated compounds have a significantly lower activation energy for nucleophilic attack compared to their 2-halo counterparts, explaining their higher reactivity. acs.org

Table 4: Representative DFT Calculated Gibbs Free Energies for an SNAr Reaction Pathway Data are illustrative, based on the calculated profile for the reaction of 2-methylsulfonylpyrimidine with a model thiolate nucleophile. researchgate.net

| Species | Description | Calculated Relative ΔG (kcal/mol) |

|---|---|---|

| RC | Reactants (separated) | 0.0 |

| TS1 | First Transition State | +15.2 |

| INT | Meisenheimer Intermediate | +8.5 |

| TS2 | Second Transition State | +10.1 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govarabjchem.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and binding processes.

For a molecule like 2-Methylsulfonylpyrimidin-4-ol, MD simulations are particularly useful for studying its interactions with biological macromolecules, such as enzymes or DNA. nih.govarabjchem.orgnih.govrsc.org In such a study, the compound would be placed in a simulation box with the target protein and water molecules. The simulation, typically run for nanoseconds to microseconds, would show how the ligand explores the binding site, adopts different conformations, and forms key interactions (like hydrogen bonds or hydrophobic contacts) with amino acid residues. arabjchem.org

These simulations can be used to calculate the binding free energy of the ligand to the protein, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). arabjchem.orgrsc.org This provides a theoretical estimation of the binding affinity. The analysis of the MD trajectory can reveal the stability of the ligand-protein complex, the specific residues crucial for binding, and the role of water molecules in mediating the interaction. nih.govarabjchem.org

Table 5: Typical Energy Components from MM/PBSA Binding Free Energy Calculations This table represents the types of energy contributions calculated in MD simulation studies of ligand-protein binding. nih.govrsc.org

| Energy Component | Description | Typical Contribution (kcal/mol) |

|---|---|---|

| ΔE_vdw | van der Waals Energy | Favorable (negative) |

| ΔE_elec | Electrostatic Energy | Favorable (negative) |

| ΔG_polar | Polar Solvation Energy | Unfavorable (positive) |

| ΔG_nonpolar | Nonpolar Solvation Energy | Favorable (negative) |

| ΔG_binding | Total Binding Free Energy | Sum of all components |

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.govunimore.it In the context of chemical reactivity, QSPR studies aim to predict how a molecule will behave in a chemical reaction based on its structural and electronic features, often quantified by molecular descriptors. unimore.it These studies are instrumental in understanding reaction mechanisms and in designing molecules with desired reactivity profiles. nih.govresearchgate.net

For 2-sulfonylpyrimidine derivatives, including 2-methylsulfonylpyrimidin-4-ol, QSPR studies have been crucial in elucidating their reactivity, particularly as agents for cysteine S-arylation. nih.govresearchgate.net These compounds react with thiols, such as the cysteine residues in proteins, through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netnih.gov The reactivity of the 2-sulfonylpyrimidine core can be finely tuned by introducing different substituents on the pyrimidine ring, a relationship that has been systematically explored. nih.govresearchgate.netacs.org

Detailed Research Findings

Research has demonstrated that the chemical reactivity of 2-sulfonylpyrimidines can be modulated over several orders of magnitude by altering the substituents on the pyrimidine ring. nih.govresearchgate.netacs.org The primary factor influencing this reactivity is the electronic nature of the substituents, particularly at the 5-position of the pyrimidine ring. nih.govacs.org

Electron-withdrawing groups (EWGs) significantly increase the electrophilicity of the C-2 atom of the pyrimidine ring, making it more susceptible to nucleophilic attack by thiols. nih.govnih.gov Strong mesomeric acceptor (-M) groups like nitro (-NO₂) and carboxyl (-COOMe), as well as inductive acceptor (-I) groups like trifluoromethyl (-CF₃), have been shown to drastically increase the reaction rate. nih.govacs.org For instance, a 5-COOMe substituted 2-sulfonylpyrimidine was found to be over 800,000 times more reactive than the unsubstituted version. nih.govacs.org

Conversely, electron-donating groups (EDGs) decrease the reactivity of the system. Strong mesomeric donor (+M) groups such as amino (-NH₂) and methoxy (B1213986) (-OMe) can completely deactivate the pyrimidine ring towards SNAr reactions under typical conditions. nih.govacs.org

The following table summarizes the general effect of different substituent groups on the chemical reactivity of the 2-sulfonylpyrimidine core in SNAr reactions.

Table 1: Effect of Substituents on the Chemical Reactivity of 2-Sulfonylpyrimidines

| Substituent Type | Example Groups | Effect on Reactivity | Relative Reaction Rate |

|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂, -COOMe | Drastic Increase | Very High |

| Inductive Electron-Withdrawing | -CF₃ | Significant Increase | High |

| Unsubstituted | -H | Baseline | Moderate |

Quantum chemical calculations have further supported these experimental findings. nih.govwjarr.com Density Functional Theory (DFT) studies on pyrimidine derivatives have shown that global reactivity descriptors such as chemical hardness (η) and the electrophilicity index (ω) can be correlated with reactivity. wjarr.com A lower chemical hardness and a higher electrophilicity index are generally associated with greater chemical reactivity. wjarr.com For pyrimidine derivatives, it has been shown that they are less stable to internal electron transfer and possess greater chemical reactivity compared to other compounds like ibuprofen. wjarr.com

These QSPR insights are invaluable for the rational design of 2-sulfonylpyrimidine-based molecules for specific applications, such as covalent inhibitors or bioconjugation agents, where precise control over reactivity is essential for efficacy and selectivity. nih.govresearchgate.net

Role of 2 Methylsulfonylpyrimidin 4 Ol As a Chemical Building Block and Synthetic Reagent

Strategic Utility in the Construction of Advanced Organic Molecules

The strategic importance of 2-methylsulfonylpyrimidin-4-ol lies in its role as a precursor for creating more complex and functionally diverse organic molecules. pharmaffiliates.com The pyrimidine (B1678525) scaffold is a common feature in many biologically active compounds, and the methylsulfonyl group provides a handle for further chemical modification. This allows for the systematic construction of advanced molecular architectures with potential applications in medicinal chemistry and materials science. For instance, derivatives such as 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine serve as key intermediates in the synthesis of complex organic structures. pharmaffiliates.com The core structure is also found in derivatives investigated as potential enzyme inhibitors.

Participation in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Derivatives of 2-methylsulfonylpyrimidin-4-ol, particularly its chloro-substituted counterparts, are adept at participating in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: These reactions involve the coupling of an organoboron compound with a halide. 2-Chloro-4-(methylsulfonyl)pyrimidine (B164656) can react with boronic acids in the presence of a palladium catalyst and a base to form biaryl compounds. lumenlearning.com This is a widely used method for constructing complex aromatic systems.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.com While direct examples with 2-methylsulfonylpyrimidin-4-ol are not explicitly detailed in the provided results, the reactivity of its chloro-derivatives suggests its potential as a substrate in such transformations.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. lumenlearning.com The electronic properties of the pyrimidine ring in 2-chloro-4-(methylsulfonyl)pyrimidine make it a suitable candidate for this type of reaction, enabling the introduction of alkenyl substituents.

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. lumenlearning.comuwindsor.ca The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations. uwindsor.ca

| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound, Aryl/Vinyl Halide | Palladium catalyst, Base | Biaryl or Vinyl-Aryl compounds |

| Sonogashira | Terminal Alkyne, Aryl/Vinyl Halide | Palladium catalyst, Copper(I) salt, Amine base | Aryl/Vinyl Alkynes |

| Heck | Alkene, Aryl/Vinyl Halide | Palladium catalyst, Base | Substituted Alkenes |

As a Precursor for Structurally Complex Pyrimidine Derivatives

2-Methylsulfonylpyrimidin-4-ol serves as a foundational molecule for the synthesis of a wide array of structurally complex pyrimidine derivatives. nih.govresearchgate.net The reactivity of the methylsulfonyl group and the potential for substitution at other positions on the pyrimidine ring allow for extensive functionalization. researchgate.net For example, new series of 2-(4-methylsulfonylphenyl)pyrimidines have been synthesized and evaluated for their biological activities. nih.gov Furthermore, synthetic protocols have been developed to functionalize a phenoxypropionate core with various 2- or 4-pyrimidinyl moieties, taking advantage of the differential reactivity of substituents on the pyrimidine ring. researchgate.net This versatility enables the creation of libraries of pyrimidine derivatives for screening in various applications.

Development of Novel Methodologies Leveraging its Reactivity

The unique reactivity of 2-methylsulfonylpyrimidin-4-ol and its derivatives has spurred the development of novel synthetic methodologies. mdpi.com Researchers are continually exploring new ways to utilize this building block in organic synthesis. This includes the development of more efficient and selective reactions, as well as the application of these compounds in new synthetic strategies. The development of new synthetic methods is a key aspect of modern organic synthesis, aiming for transformations with high yields, chemoselectivity, and atom efficiency. mdpi.com

Applications in Polymer Chemistry as a Building Block

While the primary focus of the provided information is on small molecule synthesis, the functional groups present in 2-methylsulfonylpyrimidin-4-ol and its derivatives suggest potential applications in polymer chemistry. specificpolymers.com The hydroxyl and reactive sulfonyl groups could be utilized in polymerization reactions to incorporate the pyrimidine moiety into polymer backbones or as pendant groups. This could impart specific properties to the resulting polymers, such as thermal stability, altered solubility, or specific binding capabilities. The use of functionalized building blocks is a common strategy in the design of advanced polymer materials.

Conclusions and Future Research Directions in 2 Methylsulfonylpyrimidin 4 Ol Chemistry

Synthesis and Reactivity: Achievements and Challenges

The synthesis of 2-methylsulfonylpyrimidin-4-ol is not extensively documented in dedicated reports but can be logically inferred from established two-step procedures involving precursor synthesis and subsequent oxidation. The common starting material is 2-thiouracil, which undergoes S-methylation to yield 2-(methylthio)pyrimidin-4-ol. This precursor is then oxidized to the target sulfone.

A typical synthesis for the precursor, 2-(methylthio)pyrimidin-4-ol, involves the reaction of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one with iodomethane (B122720) in the presence of a base like sodium hydroxide.

The subsequent oxidation of the thioether to the sulfone is a standard transformation in organic chemistry. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). The reactivity of the resulting 2-methylsulfonylpyrimidin-4-ol is dominated by the potent electrophilicity of the C2 position, which is activated by the strongly electron-withdrawing methylsulfonyl group. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, a characteristic that has been extensively studied in related 2-sulfonylpyrimidines. nih.govacs.org

The primary challenge in the synthesis and reactivity studies of 2-methylsulfonylpyrimidin-4-ol lies in the influence of the 4-hydroxy/oxo group. This group can exist in tautomeric forms, primarily the pyrimidin-4-ol and pyrimidin-4(3H)-one forms, which can affect the electronic properties of the pyrimidine (B1678525) ring and provide an alternative site for reactions. The acidic proton of the hydroxyl or N-H group can also complicate reactions by participating in acid-base chemistry.

Unexplored Methodologies for Advanced Functionalization

The functionalization of the 2-methylsulfonylpyrimidin-4-ol scaffold is an area with significant potential for exploration. While the SNAr reaction at the C2 position is the most apparent transformation, other positions on the pyrimidine ring, as well as the nitrogen and oxygen atoms, offer avenues for derivatization.

Table 1: Potential Sites for Advanced Functionalization of 2-Methylsulfonylpyrimidin-4-ol

| Position/Atom | Potential Functionalization Reaction | Rationale/Precedent |

| C5 | Halogenation, Nitration, Friedel-Crafts type reactions | The pyrimidine ring is electron-deficient, but the 4-oxo group may provide some activation for electrophilic substitution. |

| C6 | Condensation reactions with activated carbonyls | The C6 position can be activated for condensation by the adjacent nitrogen and the 4-oxo group. |

| N1/N3 | Alkylation, Arylation | The nitrogen atoms of the pyrimidine ring can be functionalized, with selectivity potentially influenced by the tautomeric form. |

| O4 | Alkylation, Acylation | The hydroxyl group of the 4-ol tautomer can be targeted for ether or ester formation. |

For instance, C-H functionalization strategies, which have been successfully applied to related heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones, could be explored for the C5 and C6 positions. researchgate.net This could involve transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Opportunities for Deeper Mechanistic Understanding

A deeper mechanistic understanding of the reactions involving 2-methylsulfonylpyrimidin-4-ol is crucial for predicting its reactivity and designing new transformations. A key aspect to investigate is the interplay between the tautomeric equilibrium of the 4-hydroxy/oxo group and the reactivity of the C2 position. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the relative stabilities of the tautomers and the transition states of their reactions.

For related 2-sulfonylpyridines, DFT studies have shown that the nucleophilic addition of a thiolate anion is the rate-determining step in the SNAr reaction. acs.org Similar studies on 2-methylsulfonylpyrimidin-4-ol could elucidate how the 4-hydroxy/oxo group influences the energy profile of this reaction.

Furthermore, kinetic studies comparing the reactivity of 2-methylsulfonylpyrimidin-4-ol with its O-alkylated and N-alkylated derivatives would allow for the deconvolution of the electronic and steric effects of the different tautomers and their conjugate bases.

Potential for Innovative Chemical Transformations and Material Precursors

The unique electronic properties of 2-methylsulfonylpyrimidin-4-ol open up possibilities for its use in innovative chemical transformations. The highly electrophilic C2 position, combined with the potential for functionalization at other sites, makes it an attractive building block for the synthesis of complex heterocyclic systems. For example, it could serve as a precursor for the synthesis of fused pyrimidine derivatives through intramolecular cyclization reactions.

The ability of the pyrimidine core to participate in hydrogen bonding and π-stacking interactions suggests that derivatives of 2-methylsulfonylpyrimidin-4-ol could be explored as precursors for novel materials. By incorporating this scaffold into larger polymeric or supramolecular structures, it may be possible to create materials with interesting electronic or photophysical properties. The synthesis of novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as potent and specific COX-2 inhibitors highlights the potential of this class of compounds in medicinal chemistry. nih.gov

Integration with Automated Synthesis and Flow Chemistry Platforms

The development of robust and versatile synthetic routes to 2-methylsulfonylpyrimidin-4-ol and its derivatives would make this scaffold amenable to high-throughput synthesis and library generation using automated platforms. Flow chemistry, in particular, offers several advantages for the synthesis of such compounds, including precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for telescoping multi-step sequences. nih.gov

Automated flow chemistry platforms could be employed for the rapid optimization of reaction conditions for the SNAr displacement of the methylsulfonyl group with a library of nucleophiles. syrris.comvapourtec.com This would enable the efficient generation of diverse compound libraries for biological screening. Furthermore, the integration of in-line purification and analysis would streamline the entire discovery process. The synthesis of dihydropyrimidines using a functionalized organosilica catalyst demonstrates the potential for developing efficient and reusable catalytic systems for pyrimidine synthesis. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten